molecular formula C21H27F3N2O B8408901 4-(tert-Butyl)-2-((tert-butylamino)methyl)-6-(5-(trifluoromethyl)pyridin-3-yl)phenol

4-(tert-Butyl)-2-((tert-butylamino)methyl)-6-(5-(trifluoromethyl)pyridin-3-yl)phenol

Cat. No. B8408901
M. Wt: 380.4 g/mol
InChI Key: FEALTRPEKQBAPC-UHFFFAOYSA-N
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Patent
US09409893B2

Procedure details

The title compound was prepared as a white solid using the procedure described in Example 1 from 8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine (Intermediate 1) and 3-(trifluoromethyl)pyridine-5-boronic acid [Intermediate 2].
Name
8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[O:10]C[N:8]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:7][C:6]=2[CH:5]=[C:4]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:3]=1.[F:20][C:21]([F:32])([F:31])[C:22]1[CH:23]=[N:24][CH:25]=[C:26](B(O)O)[CH:27]=1>>[C:16]([C:4]1[CH:3]=[C:2]([C:26]2[CH:25]=[N:24][CH:23]=[C:22]([C:21]([F:32])([F:31])[F:20])[CH:27]=2)[C:11]([OH:10])=[C:6]([CH2:7][NH:8][C:12]([CH3:13])([CH3:14])[CH3:15])[CH:5]=1)([CH3:17])([CH3:18])[CH3:19]

Inputs

Step One
Name
8-bromo-3,6-di-tert-butyl-3,4-dihydro-2H-benzo[e][1,3]oxazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=2CN(COC21)C(C)(C)C)C(C)(C)C
Step Two
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=2CN(COC21)C(C)(C)C)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=NC=C(C1)B(O)O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=NC=C(C1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)C=1C=NC=C(C1)C(F)(F)F)O)CNC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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